2-溴-N-(3,5-二甲氧基苯基)丙酰胺

描述

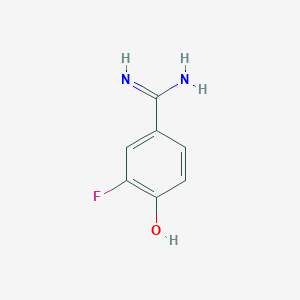

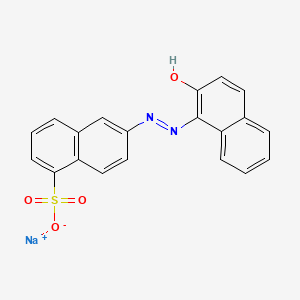

“2-bromo-N-(3,5-dimethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14BrNO3 and a molecular weight of 288.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(3,5-dimethoxyphenyl)propanamide” consists of a propanamide backbone with a bromine atom attached to the second carbon. The nitrogen atom in the amide group is bonded to a phenyl ring, which is substituted with two methoxy groups at the 3rd and 5th positions .科学研究应用

-

Pharmacology and Toxicology

- The compound 25B-NBF, which is structurally similar to “2-bromo-N-(3,5-dimethoxyphenyl)propanamide”, is a new psychoactive substance classified as a phenethylamine . It is a potent agonist of the 5-hydroxytryptamine receptor .

- The metabolic characteristics of 25B-NBF were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry .

- At a hepatic extraction ratio of 0.80, 25B-NBF was extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .

- The metabolism of 25B-NBF was catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4, and UGT2B7 enzymes .

-

Psychedelic Research

- 2,5-Dimethoxy-4-bromoamphetamine (DOB), another compound similar to “2-bromo-N-(3,5-dimethoxyphenyl)propanamide”, is a psychedelic drug and substituted amphetamine of the phenethylamine class of compounds .

- DOB is a 5-HT 2A, 5-HT 2B, and 5-HT 2C receptor agonist or partial agonist . Its psychedelic effects are mediated by its agonistic properties at the 5-HT 2A receptor .

- Due to its selectivity, DOB is often used in scientific research when studying the 5-HT 2 receptor subfamily .

-

Cancer Research

- Synthesis of Coenzyme Q

- A compound structurally similar to “2-bromo-N-(3,5-dimethoxyphenyl)propanamide”, namely 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, is a key intermediate for preparing the Coenzyme Qn family .

- The compound was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

- Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems . It also acts as an antioxidant by reducing free radicals and is widely used in the treatment of cardiovascular disease and mitochondrial disorders .

未来方向

属性

IUPAC Name |

2-bromo-N-(3,5-dimethoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFWFLKOLJXJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3,5-dimethoxyphenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

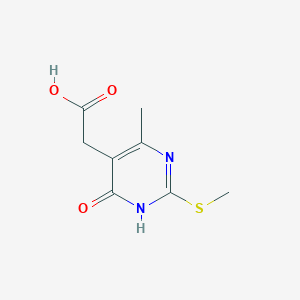

![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)

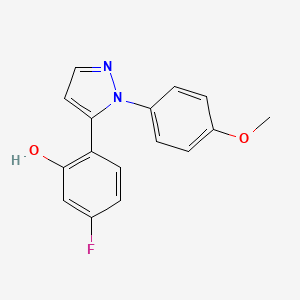

![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)

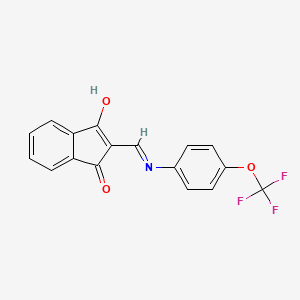

![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)

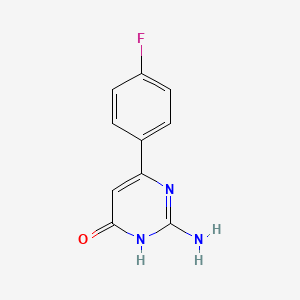

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)